molecular formula C9H11ClO2S B3385607 (4-Ethylphenyl)methanesulfonyl chloride CAS No. 64732-33-8

(4-Ethylphenyl)methanesulfonyl chloride

Cat. No.: B3385607
CAS No.: 64732-33-8
M. Wt: 218.7 g/mol
InChI Key: AWRLRWSGEHGKPT-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-ethylphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 4-ethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of 4-ethylphenylmethanesulfonic acid using thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: It can be reduced to (4-ethylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to (4-ethylphenyl)methanesulfonic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonate Thioester Derivatives: Formed by reaction with thiols

Scientific Research Applications

(4-Ethylphenyl)methanesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 4-ethylphenyl group.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of an ethylphenyl group, used in similar reactions but with different reactivity and selectivity.

    Benzenesulfonyl chloride: Contains a benzene group, used in similar reactions but with different reactivity and selectivity.

Uniqueness

(4-Ethylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-ethylphenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

(4-ethylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLRWSGEHGKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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